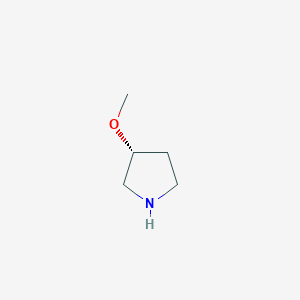

(R)-3-Methoxypyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWNUQAQPAYCK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568009 | |

| Record name | (3R)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120099-60-7 | |

| Record name | (3R)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Methoxypyrrolidine molecular formula and molecular weight

This technical guide provides a comprehensive overview of (R)-3-Methoxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role in the development of therapeutic agents.

Core Molecular Data

This compound is a substituted pyrrolidine derivative with the stereochemistry fixed in the (R) configuration at the 3-position. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Number | 120099-60-7 | [1] |

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules due to its ability to introduce three-dimensional structure, which is often critical for target binding and selectivity. The methoxy group and the defined stereochemistry at the 3-position provide specific structural features that can be exploited in the design of novel therapeutics.

One of the most significant applications of this compound is in the synthesis of selective agonists for the Melanocortin-4 Receptor (MC4R).[1] MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight.

The Melanocortin-4 Receptor (MC4R) Signaling Pathway

The activation of MC4R by an agonist initiates a downstream signaling cascade that ultimately leads to a decrease in food intake and an increase in energy expenditure. This makes MC4R an attractive target for the development of anti-obesity drugs. The signaling pathway is initiated by the binding of an agonist, which can be an endogenous ligand like α-melanocyte-stimulating hormone (α-MSH) or a synthetic compound, to the receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the physiological effects of appetite suppression and increased energy metabolism.

Experimental Protocols

The following sections provide an overview of the synthetic and analytical methodologies relevant to this compound.

Synthesis of this compound

A common synthetic route to this compound involves the O-methylation of the corresponding chiral alcohol, (R)-3-hydroxypyrrolidine. The following is a representative, generalized protocol based on standard organic synthesis techniques.

Materials:

-

(R)-3-Hydroxypyrrolidine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Free Base: (R)-3-Hydroxypyrrolidine hydrochloride is neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted into an organic solvent. The organic layer is then dried and concentrated to yield the free base of (R)-3-hydroxypyrrolidine. This step is crucial as the hydrochloride salt is not suitable for the subsequent reaction.

-

Deprotonation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

A solution of (R)-3-hydroxypyrrolidine (the free base) in anhydrous THF is added dropwise to the sodium hydride suspension via the dropping funnel. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is separated and extracted multiple times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to afford the final product as a colorless to pale yellow liquid.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the methoxy group (a singlet around 3.3 ppm), the pyrrolidine ring protons, and the N-H proton (if not exchanged with the solvent). The integration of the signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the methoxy carbon and the four carbons of the pyrrolidine ring.

2. High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC can be employed to determine the enantiomeric excess of the (R)-enantiomer. A suitable chiral stationary phase is used with a mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine. The retention times of the (R) and (S) enantiomers will be different, allowing for their separation and quantification.

3. Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will typically show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 101 or 102, respectively.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability for use in further synthetic applications.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry, particularly for the development of MC4R agonists. Its synthesis from readily available precursors and the well-established methods for its characterization make it an important tool for drug discovery professionals. The understanding of its role in the context of the MC4R signaling pathway provides a clear rationale for its application in the pursuit of new treatments for metabolic disorders.

References

(R)-3-Methoxypyrrolidine: A Comprehensive Technical Guide for Researchers

This technical guide offers an in-depth overview of (R)-3-Methoxypyrrolidine, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, and its role as a valuable building block in the synthesis of novel therapeutics.

Chemical Identity and Synonyms

This compound is a substituted pyrrolidine ring with a methoxy group at the third position, conferring chirality to the molecule. The "(R)" designation specifies the stereochemical configuration at this chiral center.

| Compound Name | CAS Number | Key Synonyms |

| This compound | 120099-60-7 | (3R)-3-methoxypyrrolidine |

| This compound hydrochloride | 474707-30-7 | (R)-3-甲氧基吡咯烷盐酸盐 |

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 123 °C | |

| Density | 0.94 g/cm³ | |

| Flash Point | 35 °C | |

| pKa (Predicted) | 9.49 ± 0.10 | |

| Storage Conditions | 2-8°C, protect from light |

Role in Drug Discovery and Development

The pyrrolidine ring is a prevalent scaffold in many biologically active molecules and approved drugs, prized for its three-dimensional structure which can favorably interact with biological targets. This compound is particularly noted for its use in the synthesis of spiroindane-based imides that act as selective melanocortin-4 receptor (MC4R) agonists, which are under investigation for the treatment of obesity. The chiral nature of this building block is often critical for achieving the desired pharmacological activity and selectivity.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful application of this compound in a research setting. The following sections outline generalized protocols for its synthesis and analysis.

Conceptual Synthesis Workflow

The synthesis of enantiomerically pure this compound typically starts from a readily available chiral precursor to ensure the correct stereochemistry in the final product. A generalized synthetic pathway is illustrated below.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

To ensure the quality and purity of this compound for its use in sensitive applications like drug synthesis, a suite of analytical methods is employed.

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and identify any impurities.

-

Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard methods for determining the chemical purity.

-

Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the compound, ensuring the correct stereoisomer is present.

Relevant Biological Pathway: MC4R Signaling

Given its application in the synthesis of MC4R agonists, understanding the melanocortin-4 receptor signaling pathway is highly relevant. MC4R is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of energy balance and appetite.

Caption: A simplified diagram of the MC4R signaling cascade.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Physical properties of (R)-3-Methoxypyrrolidine: boiling point and density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (R)-3-Methoxypyrrolidine, a crucial chiral building block in modern medicinal chemistry. Understanding these fundamental characteristics is essential for its effective handling, characterization, and application in the synthesis of novel therapeutic agents.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless to light yellow liquid. Its key physical properties, boiling point and density, are summarized in the table below. For completeness, the boiling point of its hydrochloride salt is also included, as this form is often used for its improved stability and handling characteristics.

| Property | Value | Notes |

| Boiling Point (Free Base) | 123 °C | At atmospheric pressure. |

| Density (Free Base) | 0.94 g/cm³ | At standard temperature and pressure. |

| Boiling Point (Hydrochloride Salt) | 171.7 °C | At 760 mmHg.[1] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental to the characterization of chemical substances. The following sections outline standardized experimental methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small-scale determination suitable for a research setting, the Thiele tube method is commonly employed.

Methodology:

-

Sample Preparation: A small amount of this compound (typically less than 0.5 mL) is placed into a small-diameter test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This design allows for even heat distribution through convection currents in the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Logical Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is a measure of mass per unit volume. For a liquid such as this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance for a less precise but adequate measurement.

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its measured volume.

Relationship between Physical Properties and Molecular Structure

Caption: Structure-Property Relationships.

The molecular structure of this compound directly influences its physical properties. The presence of the secondary amine allows for intermolecular hydrogen bonding, which significantly raises its boiling point compared to alkanes of similar molecular weight. Furthermore, the overall polarity of the molecule, arising from the nitrogen and oxygen atoms, contributes to dipole-dipole interactions. These intermolecular forces, combined with the molecule's mass and packing efficiency, determine its density. The chiral center, while not directly impacting these specific physical properties in isolation, is critical for its stereospecific interactions in biological systems, which is the primary reason for its use in drug development.

References

A Technical Guide to the Storage and Handling of (R)-3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for (R)-3-Methoxypyrrolidine, a versatile building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Chemical and Physical Properties

This compound is a chiral cyclic amine whose properties are essential for its application in stereoselective synthesis. A summary of its key physical and chemical data is presented below.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Liquid |

| Storage Temperature | Refrigerator (2-8 °C) |

| Shipping Temperature | Room Temperature |

For the hydrochloride salt of 3-Methoxypyrrolidine, the recommended storage temperature is room temperature.

Recommended Storage Conditions

Proper storage of this compound is critical to prevent degradation and maintain its purity. The following conditions are recommended based on supplier safety data sheets and general chemical stability principles.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8 °C) for the free base.[1] Room temperature for the hydrochloride salt.[2] | To minimize potential degradation and maintain long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric components. |

| Container | Tightly sealed, light-resistant container. | To prevent contamination from moisture and air, and to avoid light-induced degradation. |

| Location | A well-ventilated, dry area away from incompatible materials. | To ensure safety and prevent accidental reactions. |

Safe Handling Procedures

This compound and its derivatives should be handled with care due to their potential hazards. The following procedures are based on standard laboratory safety protocols and information from safety data sheets.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.

| PPE Item | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile). |

| Eye Protection | Safety glasses with side shields or chemical goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |

Engineering Controls

To minimize exposure, handling of this compound should be performed with the following engineering controls in place:

-

Chemical Fume Hood: All weighing and transfer operations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are mandatory in the laboratory.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Recommended Experimental Protocols for Stability Assessment

While specific stability data for this compound is not extensively published, the following general protocols for assessing the stability of amine-containing compounds can be adapted. These studies are essential for determining the shelf-life and identifying potential degradation products.

Accelerated Stability Testing

This study is designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed vials.

-

Storage Conditions: Place the samples in stability chambers maintained at accelerated conditions, such as:

-

40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples at each time point for:

-

Purity: Using a validated HPLC method to determine the percentage of the active substance.

-

Appearance: Visual inspection for any changes in color or clarity.

-

Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

-

-

Data Evaluation: The rate of degradation can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.

Forced Degradation Studies

These studies are crucial for identifying potential degradation pathways and the resulting degradation products.

Methodology:

-

Stress Conditions: Subject this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: Reflux in 0.1 N HCl.

-

Basic Hydrolysis: Reflux in 0.1 N NaOH.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat the solid or a solution at a high temperature (e.g., 60-80°C).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., HPLC, LC-MS) to:

-

Separate the parent compound from its degradation products.

-

Identify the structure of the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

-

-

Pathway Elucidation: Based on the identified degradation products, propose the likely degradation pathways.

The following diagram illustrates a logical workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Conclusion

The integrity and stability of this compound are paramount for its successful application in research and development. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the quality of the compound and the safety of laboratory personnel. Furthermore, the implementation of systematic stability studies will provide valuable insights into its long-term behavior and potential degradation pathways, which is critical for its use in drug development and other sensitive applications.

References

Safety, hazards, and precautionary statements for (R)-3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety, hazards, and precautionary measures for (R)-3-Methoxypyrrolidine. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. All quantitative data is summarized in structured tables for clarity, and relevant experimental protocols are detailed.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its potential to cause harm to human health.

GHS Hazard Summary

The following table summarizes the GHS classification for this compound, including hazard pictograms, signal words, and hazard statements.

| GHS Pictograms | Signal Word | Hazard Statements |

|

| Danger or Warning | H225 : Highly flammable liquid and vapour.[1] H226 : Flammable liquid and vapor.[1] H302 : Harmful if swallowed.[1] H315 : Causes skin irritation.[1] H319 : Causes serious eye irritation.[1] H335 : May cause respiratory irritation.[1] |

Hazard and Precautionary Statements

A detailed breakdown of the hazard (H) and precautionary (P) statements is provided below for comprehensive risk assessment and management.

Table 1: GHS Hazard Statements for this compound

| Code | Statement |

| H225 | Highly flammable liquid and vapour |

| H226 | Flammable liquid and vapor[1] |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Table 2: GHS Precautionary Statements for this compound

| Category | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][3] |

| P233 | Keep container tightly closed.[3] | |

| P240 | Ground/bond container and receiving equipment.[3] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[3] | |

| P242 | Use only non-sparking tools.[3] | |

| P243 | Take precautionary measures against static discharge.[3] | |

| P261 | Avoid breathing mist or vapours.[2][3] | |

| P264 | Wash skin thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] | |

| P303 + P361+ P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351+ P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P330 | Rinse mouth.[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are summaries of standard methodologies used to assess the hazards identified. These protocols are based on internationally recognized guidelines.

Flammability Testing

The flammability of a liquid is determined by its flash point.

-

Methodology: Standard test methods for determining flash point include the Tag Closed-Cup method (ASTM D56) and the Pensky-Martens Closed-Cup method (ASTM D93).[5][6] In these tests, a sample of the liquid is placed in a cup and heated at a controlled rate.[5] An ignition source is periodically passed over the cup, and the flash point is the lowest temperature at which the vapors ignite.[5][6]

Skin Irritation Testing

-

Methodology: The potential for a substance to cause skin irritation is assessed using in vitro methods as described in OECD Test Guideline 439.[7][8] This test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[9] The test substance is applied to the surface of the RhE tissue.[9] After a specific exposure time, cell viability is measured, typically using an MTT assay.[9] A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[9]

Eye Irritation Testing

-

Methodology: Acute eye irritation is evaluated following OECD Test Guideline 405.[10] This guideline now emphasizes a weight-of-the-evidence approach, utilizing existing data and in vitro methods to minimize animal testing.[10] If in vivo testing is deemed necessary, the substance is applied to the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.[11]

Logical Workflow for Chemical Safety Management

The following diagram illustrates the logical workflow for managing the safety of a chemical substance like this compound, from initial hazard identification to the implementation of control measures.

Caption: Chemical Safety Management Workflow.

Recommendations for Safe Handling

Based on the identified hazards, the following practices are recommended for handling this compound in a laboratory setting:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

-

Spill and Emergency Procedures: Have a spill kit readily available. In case of a spill, evacuate the area, eliminate all ignition sources, and absorb the spill with an inert material. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] In case of exposure, follow the first aid measures outlined in the precautionary statements.

References

- 1. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

- 5. lcslaboratory.com [lcslaboratory.com]

- 6. delltech.com [delltech.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

Spectroscopic Analysis of (R)-3-Methoxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analysis of (R)-3-Methoxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of published spectra for the free base form of this compound, this document focuses on the available data for its hydrochloride salt and presents generalized experimental protocols for comprehensive spectroscopic characterization.

Data Presentation

While specific spectra for this compound are not widely available in the public domain, the following table summarizes the reported ¹H NMR spectral data for this compound Hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific chemical shift values, multiplicities, and integrations for this compound hydrochloride are not detailed in the readily available search results. A representative ¹H NMR spectrum is available from commercial suppliers, but a detailed peak list is not provided.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and related chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be inert to the sample.

-

For ¹H NMR, the concentration should be sufficient to obtain a good signal-to-noise ratio. For ¹³C NMR, a more concentrated sample may be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment and connectivity.

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters include a 45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

-

For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

ATR-FTIR Protocol for Liquid Samples:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the spectrum by identifying characteristic absorption bands for functional groups such as N-H (amine), C-H (alkane), and C-O (ether) stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography:

-

Injector Temperature: Typically set around 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate components. For example, start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Typically from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragments of the pyrrolidine and methoxy groups. Alkylamines often undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.

-

Visualizations

The following diagrams illustrate key workflows relevant to the analysis and synthesis of this compound.

References

An In-depth Technical Guide to (R)-3-Methoxypyrrolidine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypyrrolidine hydrochloride is a chiral organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a versatile pyrrolidine derivative, it serves as a crucial building block in the synthesis of complex bioactive molecules.[1] The stereochemistry at the C3 position is of particular importance in asymmetric synthesis, where precise control over the three-dimensional structure is paramount for achieving desired pharmacological outcomes. This technical guide provides a comprehensive overview of the data and properties of this compound hydrochloride, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound hydrochloride are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 474707-30-7 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | Solid-Liquid Mixture | [2] |

| Boiling Point | 171.7 °C at 760 mmHg | [2] |

| Melting Point | Not Available | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | Room Temperature | [2] |

Spectral Data

Spectral analysis is critical for the structural confirmation and purity assessment of this compound hydrochloride.

¹H NMR Spectrum: A ¹H NMR spectrum is available for this compound hydrochloride, which is a key technique for confirming its chemical structure.

¹³C NMR Spectrum: Detailed ¹³C NMR spectral data for this compound hydrochloride is not explicitly available in the public domain. However, based on the known structure, the expected chemical shifts would correspond to the five carbon atoms of the methoxypyrrolidine ring system.

Experimental Protocols

The synthesis of this compound hydrochloride can be achieved from the readily available precursor, (R)-3-hydroxypyrrolidine. The following is a representative experimental protocol based on a Williamson ether synthesis followed by salt formation.

Synthesis of this compound from (R)-3-Hydroxypyrrolidine:

-

Step 1: Protection of the Pyrrolidine Nitrogen. (R)-3-hydroxypyrrolidine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom. This is typically achieved by reacting (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Step 2: Williamson Ether Synthesis. The protected (R)-3-hydroxypyrrolidine is then subjected to a Williamson ether synthesis. The hydroxyl group is deprotonated using a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to form an alkoxide. This is followed by the addition of a methylating agent, such as methyl iodide, to introduce the methoxy group.

-

Step 3: Deprotection and Hydrochloride Salt Formation. The Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, will cleave the Boc group and subsequently form the hydrochloride salt of this compound. The final product can then be isolated by filtration or evaporation of the solvent.

Experimental Workflow for Synthesis

Caption: Synthesis of this compound hydrochloride.

Biological Significance and Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The specific chirality and the presence of a methoxy group in this compound hydrochloride make it a valuable intermediate for introducing specific structural motifs that can influence a molecule's binding affinity and pharmacological properties.[1]

One notable application of this compound is in the synthesis of selective melanocortin 4 receptor (MC4R) agonists.[3] MC4R is a G-protein coupled receptor that plays a critical role in the regulation of energy homeostasis and appetite. Agonists of this receptor are being investigated as potential treatments for obesity.

Signaling Pathway Involving MC4R

Caption: MC4R agonist signaling pathway.

Safety Information

This compound hydrochloride should be handled with care in a laboratory setting. It is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.

References

Commercial Availability and Technical Guide for (R)-3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-3-Methoxypyrrolidine, a key chiral building block in pharmaceutical research and development. This document outlines its chemical properties, lists major commercial suppliers, and presents a generalized experimental protocol for its application in chemical synthesis.

Introduction

This compound [CAS Number: 120099-60-7] and its hydrochloride salt [CAS Number: 474707-30-7] are important intermediates in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a prevalent structural motif in many natural products and synthetic drugs. The specific stereochemistry and the presence of a methoxy group at the 3-position make this compound a valuable component for introducing chirality and modulating the physicochemical properties of target compounds. A notable application of this compound is in the synthesis of selective melanocortin 4 receptor (MC4R) agonists, which are being investigated for the treatment of obesity.

Chemical Properties

A summary of the key chemical properties for this compound and its hydrochloride salt is provided in the table below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 120099-60-7 | 474707-30-7 |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol |

| Appearance | Liquid | Solid |

| Purity | Typically >95% | Typically >97% |

Commercial Suppliers

This compound and its hydrochloride salt are available from a range of chemical suppliers. The following table summarizes some of the major suppliers and the typical purities they offer. It is important to note that for chiral compounds, the enantiomeric excess (e.e.) is a critical quality parameter. This information is typically provided on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.

| Supplier | Product Form | Stated Purity | Country of Origin |

| Sigma-Aldrich | Free Base & HCl Salt | ≥95% | USA |

| ChemicalBook | Free Base & HCl Salt | 98% to 99% | China |

| Matrix Scientific | Free Base | >95% | USA |

| Capot Chemical Co., Ltd. | Free Base | ≥98% (GC) | China |

| career henan chemical co. | Free Base | 99% | China |

| Blocksynth Pharmaceutical Technology Co.,Ltd. | Free Base | 98% | China |

| J & W PharmLab, LLC | Free Base | 97% | USA |

Quality Assessment Workflow

The following diagram illustrates a logical workflow for the procurement and quality assessment of this compound for research and development purposes.

Caption: Procurement and Quality Control Workflow for this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis of proprietary MC4R agonists are not publicly available, a common and fundamental reaction involving this compound is N-acylation. The following is a generalized experimental protocol for the N-acylation of this compound, which is a representative transformation for this class of compounds.

General Protocol for N-Acylation of this compound

This protocol describes the reaction of this compound with an acid chloride to form the corresponding amide.

Materials:

-

This compound

-

Acid chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1-1.5 eq) to the solution.

-

Slowly add the acid chloride (1.0-1.2 eq) dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as:

-

¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

Mass spectrometry (MS): To confirm the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric purity of the product. It is crucial to develop a suitable chiral method to ensure that no racemization has occurred during the reaction or work-up.

Conclusion

This compound is a commercially accessible and valuable chiral building block for drug discovery and development. Its utility in the synthesis of complex molecules, particularly MC4R agonists, highlights its importance. Researchers and drug development professionals should carefully select suppliers based on purity, enantiomeric excess, and reliability. The provided workflow and experimental protocol serve as a guide for the procurement and application of this versatile intermediate in chemical synthesis.

In-Depth Technical Guide: Initial Synthesis Pathways for Novel (R)-3-Methoxypyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial synthesis pathways for novel (R)-3-Methoxypyrrolidine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous biologically active molecules. The introduction of a methoxy group at the chiral center of the (R)-3 position offers a valuable building block for creating structurally diverse and potentially potent therapeutic agents.

This document details key synthetic strategies, providing structured data on reaction efficiencies and detailed experimental protocols for critical transformations. Visual representations of reaction pathways and experimental workflows are included to facilitate a clear understanding of the synthetic methodologies.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives primarily relies on two strategic approaches:

-

Modification of a Pre-existing Chiral Pyrrolidine Core: This is the most direct and widely employed method, typically starting from the commercially available and relatively inexpensive (R)-3-hydroxypyrrolidine or its N-protected form, (R)-N-Boc-3-hydroxypyrrolidine. The key transformation is the methylation of the hydroxyl group.

-

Asymmetric Synthesis of the Pyrrolidine Ring: This approach involves constructing the chiral pyrrolidine ring from acyclic precursors using various asymmetric catalytic methods. These methods offer the potential for greater structural diversity in the final products. Key techniques include asymmetric multicomponent reactions, organocatalytic Michael additions, and catalytic asymmetric hydrogenations.

Synthesis via Modification of (R)-3-Hydroxypyrrolidine

This pathway is often favored for its simplicity and high efficiency. The synthesis begins with the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine, commonly with a tert-butyloxycarbonyl (Boc) group, followed by O-methylation of the hydroxyl group, and subsequent deprotection if required.

N-Protection of (R)-3-Hydroxypyrrolidine

The protection of the secondary amine is crucial to prevent side reactions during the subsequent methylation step. The Boc group is a popular choice due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-(-)-N-Boc-3-pyrrolidinol as a white to off-white solid.[1]

O-Methylation of (R)-N-Boc-3-hydroxypyrrolidine

The hydroxyl group of the N-protected pyrrolidinol is then methylated. A common and effective method involves the use of a strong base to deprotonate the alcohol, followed by reaction with a methylating agent.

Experimental Protocol: Synthesis of (R)-N-Boc-3-methoxypyrrolidine

-

Reaction Setup: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-N-Boc-3-methoxypyrrolidine.

Quantitative Data for O-Methylation:

| Starting Material | Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) |

| (R)-N-Boc-3-hydroxypyrrolidine | NaH, CH₃I | THF | 85-95 | >99 |

Asymmetric Synthesis of the Pyrrolidine Ring

For the synthesis of novel this compound derivatives with greater structural complexity, asymmetric methods for constructing the pyrrolidine ring are highly valuable.

Asymmetric Multicomponent Reactions (MCRs)

MCRs are powerful tools for the rapid construction of complex molecules in a single step. A diastereoselective synthesis of highly substituted pyrrolidines can be achieved through a TiCl₄-catalyzed multicomponent coupling reaction.[2]

Experimental Protocol: Diastereoselective Synthesis of a Functionalized Pyrrolidine Derivative

-

Reaction Setup: To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1M solution in CH₂Cl₂, 1.2 equiv).

-

Reaction Progression: Stir the mixture at -78 °C for 1 hour. Then, add allyltrimethylsilane (3.0 equiv). Allow the resulting mixture to warm to 23 °C and stir for an additional hour.[2]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the aqueous and organic layers, and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.

Quantitative Data for Asymmetric Multicomponent Reaction:

| Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |

| Allyltrimethylsilane | >99:1 | 85 |

| Allyltributylstannane | 99:1 | 82 |

| Triethylsilane | 90:10 | 75 |

Data adapted from a study on a similar pyrrolidine system and may vary for this compound derivatives.[2]

Organocatalytic Asymmetric Michael Addition

Organocatalysis provides a powerful metal-free approach to the enantioselective synthesis of pyrrolidine derivatives. The Michael addition of aldehydes to nitroolefins, catalyzed by chiral secondary amines, is a well-established method for creating chiral carbon-carbon bonds.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

-

Reaction Setup: In a reaction vessel, dissolve the nitroolefin (1.0 eq) and the aldehyde (2.0 eq) in a suitable solvent such as methylcyclohexane.

-

Catalyst Addition: Add the chiral pyrrolidine-based organocatalyst (10 mol %).

-

Reaction Progression: Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Organocatalytic Michael Addition:

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn, %) |

| 3-Phenylpropionaldehyde | trans-β-nitrostyrene | 10 | CH₂Cl₂ | 99 | 85:15 | 80 |

| Propanal | 4-Chloronitrostyrene | 10 | Methylcyclohexane | 100 | 88:12 | 85 |

Data is illustrative of the general method and may require optimization for specific this compound derivatives.[3]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.

Caption: Overview of the two primary synthetic pathways to this compound derivatives.

Caption: Detailed experimental workflow for the synthesis via modification of a pre-existing chiral core.

Conclusion

The synthesis of novel this compound derivatives can be effectively achieved through two primary strategies. The modification of the readily available (R)-3-hydroxypyrrolidine offers a direct and high-yielding route, making it suitable for the rapid generation of analogs. For the creation of more complex and diverse structures, asymmetric ring construction methods, such as multicomponent reactions and organocatalytic Michael additions, provide powerful and versatile alternatives. The choice of synthetic pathway will ultimately depend on the desired structural features of the target derivatives and the availability of starting materials. This guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the synthesis of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

Methodological & Application

(R)-3-Methoxypyrrolidine: A Versatile Chiral Building Block in the Synthesis of Biologically Active Molecules

(R)-3-Methoxypyrrolidine has emerged as a valuable and versatile chiral building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its inherent chirality and the presence of a methoxy group on the pyrrolidine ring provide a unique structural motif that has been successfully incorporated into a range of biologically active molecules, including agonists for the melanocortin-4 receptor (MC4R), inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, and antagonists of the C-X-C chemokine receptor type 4 (CXCR4). This report provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important classes of compounds.

Application Notes

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional nature, which allows for precise spatial orientation of substituents and effective exploration of pharmacophore space. The (R)-configuration at the 3-position of the methoxypyrrolidine ring is crucial for achieving stereospecific interactions with biological targets, leading to enhanced potency and selectivity.

Key Applications:

-

Melanocortin-4 Receptor (MC4R) Agonists: this compound derivatives have been instrumental in the design of potent and selective MC4R agonists, which are promising therapeutic candidates for the treatment of obesity and other metabolic disorders. The pyrrolidine moiety often serves as a central scaffold to which other pharmacophoric groups are attached, influencing the compound's affinity and efficacy.

-

PI3K/mTOR Pathway Inhibitors: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Pyrrolidine-containing compounds have been developed as dual inhibitors of PI3K and mTOR, demonstrating significant anti-proliferative activity. The stereochemistry of the pyrrolidine ring can play a significant role in the binding affinity and overall inhibitory potential of these molecules.

-

CXCR4 Antagonists: CXCR4 is a chemokine receptor involved in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. This compound can be incorporated into the structure of CXCR4 antagonists to modulate their binding to the receptor and improve their pharmacokinetic properties.

Quantitative Data

The following tables summarize key quantitative data for representative compounds synthesized using pyrrolidine-based chiral building blocks.

Table 1: Biological Activity of Pyrrolidine-Containing MC4R Agonists

| Compound | Target | Assay | Ki (nM) | EC50 (nM) | Reference |

| 20f-1 (diastereoisomer) | human MC4R | Binding | 11 | - | [1][2] |

| 20f-1 (diastereoisomer) | human MC4R | Functional Agonist | - | 24 | [1][2] |

| 20f-2 (diastereoisomer) | human MC4R | Binding | 8.6 | - | [1][2] |

| 20f-2 (diastereoisomer) | human MC4R | Functional Antagonist | - | IC50 = 65 | [1][2] |

Table 2: Inhibitory Activity of Pyrrolidine-Containing PI3K/mTOR Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Representative Pyrrolidine Derivative | PI3Kα | - | - | [3] |

| mTOR | - | - | [3] | |

| HCT-116 | - | - | [3] | |

| PC-3 | - | - | [3] |

Table 3: Antagonistic Activity of Pyrrolidine-Containing CXCR4 Antagonists

| Compound | Target | Assay | IC50 (nM) | Reference |

| Representative Pyrrolidine Derivative | CXCR4 | Calcium Flux | - | [4][5] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final compounds incorporating the this compound scaffold.

Protocol 1: Synthesis of a Substituted Pyrrolidine Intermediate for MC4R Agonists

This protocol is adapted from the synthesis of piperidinoylpyrrolidines and outlines the coupling of a substituted pyrrolidine carboxylic acid with a cyclic amine, a key step in the assembly of many MC4R agonists.

Step 1: Activation of (3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

-

To a solution of (3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Coupling with a Cyclic Amine (e.g., piperidine)

-

To the activated carboxylic acid solution, add the desired cyclic amine (e.g., piperidine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for N-Arylation of this compound

This protocol describes a general method for the N-arylation of this compound using a Buchwald-Hartwig amination reaction.

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and the aryl halide (1.0 eq).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous toluene (5 mL/mmol of aryl halide) and stir for 5 minutes.

-

Add this compound (1.2 eq) and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the N-arylated product.

Visualizations

Signaling Pathway of PI3K/mTOR Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Screening

Caption: General workflow for synthesis and biological evaluation.

References

- 1. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application of (R)-3-Methoxypyrrolidine in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

(R)-3-Methoxypyrrolidine is a valuable chiral building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. Its inherent chirality and the presence of a methoxy group provide opportunities for precise molecular recognition and modulation of physicochemical properties, making it an attractive starting point for the development of drugs targeting a range of biological entities.

This document provides detailed application notes on the use of this compound in drug discovery, with a focus on its application in the synthesis of selective melanocortin-4 receptor (MC4R) agonists for the treatment of obesity. Experimental protocols for the synthesis and evaluation of derivatives are also presented.

Application Notes

The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved drugs. Its non-planar, saturated structure allows for the exploration of chemical space in three dimensions, a critical aspect for enhancing binding affinity and selectivity to biological targets. The "(R)" stereochemistry at the 3-position of this compound is crucial for asymmetric synthesis, enabling the creation of stereochemically pure compounds, which is often essential for desired biological activity and minimizing off-target effects.

A significant application of this compound is in the synthesis of potent and selective agonists of the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a pivotal role in regulating energy homeostasis, food intake, and body weight. Dysfunction of the MC4R signaling pathway is linked to obesity, making it a key target for anti-obesity therapeutics. The incorporation of the this compound scaffold into MC4R agonists, such as those with a spiroindane framework, has been explored to develop novel treatments for obesity.

Structure-Activity Relationship (SAR) of Pyrrolidine-Based MC4R Ligands

| Compound | R | MC4R Ki (nM) | MC4R EC50 (nM) | MC4R IC50 (nM) | Functional Activity |

| 20f-1 | 2,4-difluorophenyl | 11 | 24 | - | Agonist |

| 20f-2 | 2,4-difluorophenyl | 8.6 | - | 65 | Antagonist |

| 13b-1 | 2-chlorophenyl | 1.0 | 3.8 | - | Agonist |

| 13b-2 | 2-chlorophenyl | 4.7 | - | 64 | Antagonist |

Data extracted from Jiang, W., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.[1]

Signaling Pathway

The melanocortin-4 receptor (MC4R) is a key regulator of energy balance. Its activation by agonists initiates downstream signaling cascades that lead to reduced food intake and increased energy expenditure. The primary signaling pathway involves the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a hypothetical MC4R agonist incorporating the this compound scaffold. These protocols are based on general methodologies reported for similar compounds and should be adapted and optimized for specific target molecules.

Synthesis of a Hypothetical this compound-Containing MC4R Agonist

This protocol describes a potential synthetic route for coupling this compound to a spiroindane carboxylic acid core, a common scaffold for MC4R agonists.

Materials:

-

Spiroindane carboxylic acid derivative

-

This compound hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the spiroindane carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add this compound hydrochloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MC4R agonist.

Biological Evaluation: In Vitro MC4R Functional Assay (cAMP Measurement)

This protocol outlines a common method to assess the agonist activity of a compound at the MC4R by measuring the accumulation of intracellular cAMP.

Materials:

-

HEK293 cells stably expressing the human MC4R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Test compounds and a reference agonist (e.g., α-MSH)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed the MC4R-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.

-

Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

Add the diluted compounds to the respective wells of the cell plate. Include wells with vehicle control (e.g., DMSO) for baseline measurement.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Quantify the amount of cAMP produced in each well using the detection reagents provided in the kit and a compatible plate reader.

-

Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Conclusion

This compound stands out as a promising chiral building block for the development of novel therapeutics. Its successful application in the design of MC4R agonists for the treatment of obesity underscores its potential in addressing challenging biological targets. The provided protocols offer a foundational framework for researchers and scientists to explore the synthesis and biological evaluation of new chemical entities derived from this versatile scaffold. Further exploration of its incorporation into diverse molecular architectures is likely to yield a new generation of innovative medicines.

References

Application Notes and Protocols: Synthesis and Evaluation of Spiroindane-Based Imides as MC4R Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and functional characterization of spiroindane-based imides, specifically utilizing (R)-3-Methoxypyrrolidine, as potent agonists for the Melanocortin-4 Receptor (MC4R). The MC4R is a critical regulator of energy homeostasis and a validated target for the treatment of obesity.

Introduction

The Melanocortin-4 Receptor (MC4R) plays a pivotal role in the central nervous system's regulation of food intake and energy expenditure. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in appetite and an increase in energy metabolism. Consequently, the development of potent and selective small molecule MC4R agonists is a promising therapeutic strategy for obesity and other metabolic disorders.

Spiroindane scaffolds have emerged as a privileged structure in medicinal chemistry for the design of MC4R agonists. The rigid, three-dimensional nature of the spiroindane core allows for precise orientation of pharmacophoric elements, leading to high-affinity binding to the receptor. The incorporation of a chiral pyrrolidine moiety, such as this compound, can further enhance potency and selectivity. This document outlines the synthesis of a representative spiroindane-based imide and the subsequent in vitro pharmacological evaluation to determine its efficacy as an MC4R agonist.

Synthesis of Spiroindane-Based Imide

The synthesis of the target spiroindane-based imide is achieved through a straightforward condensation reaction between a spiroindane anhydride precursor and this compound. This reaction typically proceeds with high yield under thermal conditions.

Experimental Protocol: Synthesis of N-((R)-3-methoxypyrrolidin-1-yl)spiro[indane-1,3'-pyrrolidine]-2,5'-dione

Materials:

-

Spiro[indane-1,3'-pyrrolidine]-2,5'-dione-1'-carboxylic anhydride

-

This compound hydrochloride

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of spiro[indane-1,3'-pyrrolidine]-2,5'-dione-1'-carboxylic anhydride (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq).

-

Add this compound hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-((R)-3-methoxypyrrolidin-1-yl)spiro[indane-1,3'-pyrrolidine]-2,5'-dione.

Physicochemical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques. Representative data are presented in the table below.

| Parameter | Data |